![molecular formula C22H15ClO4 B4279083 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B4279083.png)
2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate
Descripción general
Descripción
2-Chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate is an organic compound with a complex structure that includes a chlorophenyl group, a naphthyloxy group, and a furoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate typically involves multiple steps, starting with the preparation of the core furoate structure. This can be achieved through a series of reactions including esterification and etherification. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-Chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate: shares similarities with other furoate esters and naphthyloxy derivatives.
2-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid: This compound is used in biomedical research and has applications in the synthesis of pharmaceuticals targeting cardiovascular diseases and cancer.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
(2-chlorophenyl) 5-(naphthalen-1-yloxymethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4/c23-18-9-3-4-10-20(18)27-22(24)21-13-12-16(26-21)14-25-19-11-5-7-15-6-1-2-8-17(15)19/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQAOLZDSJONOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)OC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B4279002.png)
![3-{[4-(4-Butylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279005.png)
![1-(5-bromo-2-furoyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279014.png)
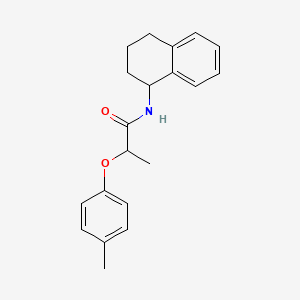
![N-[(4-fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4279021.png)
![METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4279028.png)
![METHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-4-(3-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B4279036.png)
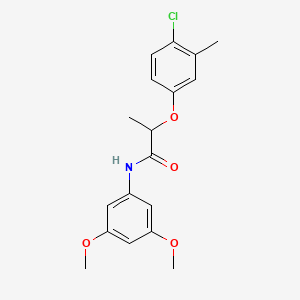
![2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4279047.png)
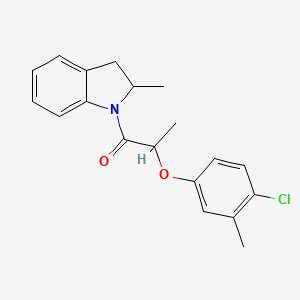
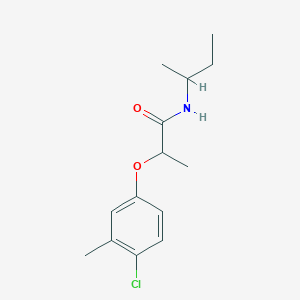
![1-(2-chloro-5-nitrobenzoyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279071.png)
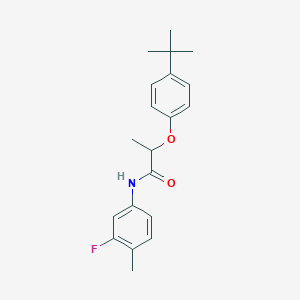
![N,N-dibenzyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B4279081.png)
